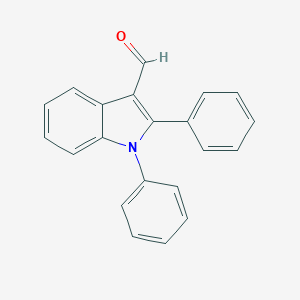

1,2-Diphenyl-1H-indole-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-diphenylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO/c23-15-19-18-13-7-8-14-20(18)22(17-11-5-2-6-12-17)21(19)16-9-3-1-4-10-16/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWUURYDUFEIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C4=CC=CC=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067456 | |

| Record name | 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29329-99-5 | |

| Record name | 1,2-Diphenyl-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29329-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diphenyl-1H-indole-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029329995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenyl-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIPHENYL-1H-INDOLE-3-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELC9DKX9SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1,2-Diphenyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenyl-1H-indole-3-carbaldehyde is an aromatic heterocyclic compound featuring a core indole scaffold substituted with phenyl groups at the 1 and 2 positions and a carbaldehyde group at the 3 position. The indole nucleus is a prevalent motif in numerous biologically active compounds, making its derivatives, such as the title compound, subjects of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, with a focus on data relevant to researchers and drug development professionals.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of this compound is presented in the table below. While experimental data for some properties of this specific molecule are limited in the publicly available literature, data for the parent compound, indole-3-carbaldehyde, and closely related derivatives provide valuable context.

| Property | Value | Source |

| CAS Number | 29329-99-5 | [1] |

| Molecular Formula | C₂₁H₁₅NO | [1] |

| Molecular Weight | 297.35 g/mol | [1] |

| Predicted XlogP | 4.8 | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in polar aprotic solvents like DMSO and DMF.[3][4] Sparingly soluble in aqueous buffers.[4] | Inferred from Indole-3-carbaldehyde |

| Stability | Stable under standard laboratory conditions. The parent indole-3-carbaldehyde is stable for ≥2 years when stored at -20°C.[4] | Inferred from Indole-3-carbaldehyde |

Synthesis and Reactivity

The primary and most effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[5][6][7] This reaction involves the formylation of an electron-rich aromatic ring, in this case, 1,2-diphenyl-1H-indole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃).[7]

The general reactivity of the aldehyde functional group allows for a variety of subsequent chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form Schiff bases or other derivatives.[8]

Experimental Protocol: Vilsmeier-Haack Formylation of 1,2-Diphenyl-1H-indole (Adapted from general procedures for indoles)

Materials:

-

1,2-Diphenyl-1H-indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and cool the flask to 0 °C in an ice bath. To this, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes.

-

Formylation Reaction: Dissolve 1,2-diphenyl-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice. Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction and Purification: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Diagram of the Vilsmeier-Haack Reaction Workflow:

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum of the parent indole-3-carbaldehyde in DMSO-d₆ shows characteristic peaks for the aldehyde proton (~9.99 ppm), the indole NH proton (~12.2 ppm), and the aromatic protons of the indole ring system between 7.2 and 8.3 ppm. For this compound, additional multiplets corresponding to the protons of the two phenyl groups would be expected in the aromatic region. The ¹H NMR spectrum of the closely related 1-phenyl-1H-indole-3-carbaldehyde in CDCl₃ shows the aldehyde proton at δ 10.14 (s, 1H) and aromatic protons in the range of δ 7.39-8.44 (m).[9]

¹³C NMR Spectroscopy: The carbon NMR spectrum of indole-3-carbaldehyde shows the aldehydic carbon at approximately 185 ppm.[10] The carbons of the indole ring typically appear between 110 and 140 ppm. For this compound, additional signals for the carbons of the two phenyl rings would be present in the aromatic region. The ¹³C NMR spectrum of 1-phenyl-1H-indole-3-carbaldehyde in CDCl₃ shows the aldehyde carbon at δ 184.99 and aromatic carbons in the range of δ 111.12-138.22.[9]

Infrared (IR) Spectroscopy: The IR spectrum of indole-3-carboxaldehyde derivatives is characterized by a strong carbonyl (C=O) stretching vibration typically in the range of 1650-1680 cm⁻¹.[8] Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

Biological Activity and Signaling Pathways

While specific biological activity data for this compound is scarce, the parent molecule, indole-3-carbaldehyde (I3A), a metabolite of tryptophan, has been shown to possess significant biological activities, primarily through its interaction with the Aryl Hydrocarbon Receptor (AhR).[11]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: Indole-3-carbaldehyde is a known agonist of the AhR.[11] The AhR is a ligand-activated transcription factor involved in regulating a variety of cellular processes, including immune responses, inflammation, and xenobiotic metabolism. Activation of the AhR by ligands like I3A can lead to the modulation of downstream target genes.

Diagram of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:

NF-κB Signaling Pathway and Anti-inflammatory Potential: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[12][13][14] Indole derivatives have been shown to modulate this pathway, often leading to anti-inflammatory effects.[11] For instance, indole-3-carbinol, a related compound, has been demonstrated to suppress NF-κB activation. It is plausible that this compound could also exhibit anti-inflammatory properties by interfering with the NF-κB signaling cascade.

Diagram of the NF-κB Signaling Pathway Modulation:

Antifungal and Cytotoxic Potential: Various indole derivatives have demonstrated antifungal and cytotoxic activities.[15][16][17][18][19] The presence of the indole core and the reactive aldehyde group in this compound suggests that it may also possess such properties. However, specific studies on this compound are needed to confirm its efficacy and mechanism of action against fungal pathogens and cancer cell lines.

Conclusion

This compound is a synthetically accessible indole derivative with potential for further chemical modification and biological evaluation. While specific experimental data for this compound is limited, its structural similarity to other biologically active indoles suggests it may be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to fully characterize its physicochemical properties, optimize its synthesis, and explore its pharmacological profile, particularly its effects on key signaling pathways such as the AhR and NF-κB pathways. This will provide a more complete understanding of its potential as a lead compound in drug discovery programs.

References

- 1. rsc.org [rsc.org]

- 2. PubChemLite - this compound (C21H15NO) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. sioc.ac.cn [sioc.ac.cn]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. rsc.org [rsc.org]

- 10. Indole-3-carboxaldehyde(487-89-8) 13C NMR spectrum [chemicalbook.com]

- 11. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of NF-κB signaling in macrophages under long-term and second-hit stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antifungal activities of some indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde [mdpi.com]

Technical Guide: Structural Elucidation of 1,2-Diphenyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1,2-Diphenyl-1H-indole-3-carbaldehyde. Due to the absence of publicly available experimental spectroscopic data for this specific molecule, this guide employs a predictive approach based on the analysis of closely related analogues and established principles of spectroscopic interpretation. The document outlines the probable synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and key structural features. Furthermore, it visualizes the chemical structure, a proposed analytical workflow, and a relevant biological signaling pathway. This guide serves as a valuable resource for researchers interested in the synthesis, characterization, and biological investigation of novel substituted indole-3-carbaldehyde derivatives.

Introduction

Indole-3-carbaldehyde and its derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules with diverse biological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][4] The introduction of aryl substituents at the N-1 and C-2 positions of the indole scaffold can significantly modulate the molecule's steric and electronic properties, potentially leading to novel pharmacological profiles. This compound is one such derivative with potential biological significance, particularly as a ligand for the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular responses to environmental stimuli and a target for therapeutic intervention in various diseases.[5][6][7]

This guide focuses on the structural elucidation of this compound, providing a predictive but detailed analysis of its key chemical and spectroscopic characteristics.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented in the table below.

| Property | Predicted Value | Source |

| Molecular Formula | C₂₁H₁₅NO | PubChem |

| Molecular Weight | 297.35 g/mol | PubChem |

| XLogP3 | 4.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through a multi-step process, followed by rigorous structural characterization. A logical workflow for this process is depicted below.

Caption: Proposed workflow for the synthesis and structural elucidation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of analogous compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.2 | s | 1H | -CHO |

| ~8.4 | d | 1H | H-4 |

| ~7.2 - 7.6 | m | 13H | Ar-H |

Note: The chemical shifts are estimates based on data from 1-phenyl-1H-indole-3-carbaldehyde and the expected influence of the C-2 phenyl group.

Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | -CHO |

| ~140 - 120 | Aromatic C |

| ~119.0 | C-3 |

| ~111.0 | C-7 |

Note: These are predicted chemical shift ranges. The exact values will depend on the specific electronic environment.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1670 | Strong | C=O stretch (aldehyde) |

| ~1600, 1490, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~750, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Predicted Mass Spectrometry Data

| m/z | Ion |

| 297 | [M]⁺ |

| 298 | [M+H]⁺ |

| 319 | [M+Na]⁺ |

| 268 | [M-CHO]⁺ |

Experimental Protocols

The following are proposed experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound (Vilsmeier-Haack Reaction)

-

Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1,2-diphenylindole (1 equivalent) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction Monitoring: After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution by the slow addition of a cold aqueous solution of sodium hydroxide (30%) until the pH is approximately 8-9.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer with KBr pellets or as a thin film on a NaCl plate.

-

Mass Spectrometry (MS): Acquire the mass spectrum using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode.

Potential Biological Signaling Pathway

Indole derivatives are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, xenobiotic metabolism, and cell differentiation. The binding of a ligand, such as an indole derivative, to AhR initiates a signaling cascade that leads to the transcription of target genes.

Caption: Proposed activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by this compound.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the structural elucidation of this compound. While direct experimental data is currently unavailable, the presented information, based on sound chemical principles and analysis of analogous structures, offers valuable insights for researchers. The proposed synthetic and analytical protocols, along with the visualization of its potential biological activity, aim to facilitate further investigation into this and other novel indole derivatives for applications in medicinal chemistry and drug discovery. It is imperative that future work focuses on the actual synthesis and characterization of this compound to validate and expand upon the predictive data presented herein.

References

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gut microbiome-derived indole-3-carboxaldehyde regulates stress vulnerability in chronic restraint stress by activating aryl hydrocarbon receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Analysis of 1,2-Diphenyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 1,2-Diphenyl-1H-indole-3-carbaldehyde. Due to the limited availability of experimental data for this specific compound in published literature, this document also includes predicted mass spectrometry data and, for comparative purposes, experimental spectroscopic data for the closely related analogue, 1-phenyl-1H-indole-3-carbaldehyde. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel indole derivatives in drug discovery and development.

Introduction

This compound is a complex heterocyclic compound featuring a core indole structure substituted with two phenyl groups at positions 1 and 2, and a carbaldehyde group at position 3. The unique substitution pattern of this molecule is of significant interest in medicinal chemistry due to the potential for diverse biological activities. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this and similar molecules. This guide summarizes the key spectroscopic data pertinent to its structural elucidation.

Spectroscopic Data

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts [1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 298.12264 | 169.8 |

| [M+Na]⁺ | 320.10458 | 180.0 |

| [M-H]⁻ | 296.10808 | 179.9 |

| [M+NH₄]⁺ | 315.14918 | 186.1 |

| [M+K]⁺ | 336.07852 | 172.8 |

| [M+H-H₂O]⁺ | 280.11262 | 160.4 |

| [M+HCOO]⁻ | 342.11356 | 194.0 |

| [M+CH₃COO]⁻ | 356.12921 | 182.4 |

Source: PubChemLite. Predicted using CCSbase.[1]

For comparative analysis, the experimental spectroscopic data for the structurally related compound, 1-phenyl-1H-indole-3-carbaldehyde, is presented below. This compound lacks the phenyl group at the C2 position of the indole ring.

Table 2: ¹H NMR Spectroscopic Data for 1-Phenyl-1H-indole-3-carbaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.14 | s | 1H, -CHO | |

| 8.44 | d | 7.2 | 1H, Ar-H |

| 7.94 | s | 1H, Ar-H | |

| 7.65 – 7.59 | m | 2H, Ar-H | |

| 7.57 – 7.51 | m | 4H, Ar-H | |

| 7.39 | pd | 7.1, 1.1 | 2H, Ar-H |

Solvent: CDCl₃, Frequency: 400 MHz

Table 3: ¹³C NMR Spectroscopic Data for 1-Phenyl-1H-indole-3-carbaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 184.99 | -CHO |

| 138.22 | Ar-C |

| 137.51 | Ar-C |

| 130.02 | Ar-C |

| 128.32 | Ar-C |

| 125.59 | Ar-C |

| 124.87 | Ar-C |

| 124.64 | Ar-C |

| 123.49 | Ar-C |

| 122.27 | Ar-C |

| 119.73 | Ar-C |

| 111.12 | Ar-C |

Solvent: CDCl₃, Frequency: 101 MHz

Table 4: Mass Spectrometry Data for 1-Phenyl-1H-indole-3-carbaldehyde

| Technique | Ion | m/z |

| ESI-MS | [M+H]⁺ | 222 |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of this compound are not available. However, the following are general methodologies for the spectroscopic techniques discussed.

-

¹H and ¹³C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

-

Electrospray Ionization (ESI-MS): This technique is suitable for polar and thermally labile molecules. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. The data is acquired in either positive or negative ion mode to observe protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, respectively.

-

Fourier-Transform Infrared (FT-IR): The IR spectrum is typically recorded using a KBr pellet or as a thin film on a salt plate. The spectrum provides information about the functional groups present in the molecule. For this compound, characteristic peaks would be expected for the aldehyde C=O stretch (around 1650-1700 cm⁻¹), C-H stretches of the aromatic rings, and C-N stretching vibrations.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is illustrated in the following diagram.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a target compound.

Conclusion

The spectroscopic characterization of this compound is essential for its definitive identification and for ensuring its purity in research and development settings. While experimental ¹H NMR, ¹³C NMR, and IR data for this specific molecule are currently scarce in the public domain, the predicted mass spectrometry data provides a solid foundation for its detection. The provided experimental data for the closely related 1-phenyl-1H-indole-3-carbaldehyde serves as a valuable reference for researchers working with similar scaffolds. Further research is warranted to fully elucidate the experimental spectroscopic profile of this compound.

References

An In-Depth Technical Guide to the Synthesis of 1,2-Diphenyl-1H-indole-3-carbaldehyde from 1,2-diphenylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-Diphenyl-1H-indole-3-carbaldehyde from 1,2-diphenylindole, primarily focusing on the Vilsmeier-Haack reaction. This well-established formylation method is a cornerstone in the synthesis of indole-3-carboxaldehyde derivatives, which are pivotal intermediates in the development of numerous biologically active compounds and pharmaceuticals.

Reaction Overview: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position, which possesses the highest electron density.[1]

The process involves two key stages:

-

Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride, typically phosphorus oxychloride (POCl₃), to form a chloroiminium salt known as the Vilsmeier reagent.[1][2]

-

Electrophilic Aromatic Substitution: The electron-rich indole nucleus attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent hydrolysis of this intermediate during aqueous workup yields the desired aldehyde.[1][2]

Quantitative Data Summary

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 1,2-diphenylindole | 1.0 | molar equivalent | Starting material |

| Phosphorus oxychloride (POCl₃) | 1.1 - 1.5 | molar equivalent | Used to generate the Vilsmeier reagent |

| N,N-Dimethylformamide (DMF) | Solvent & Reagent | - | Should be anhydrous |

| Reaction Conditions | |||

| Temperature | 0 to 90 | °C | Initial cooling, followed by heating |

| Reaction Time | 2 - 8 | hours | Dependent on reaction progress |

| Product | |||

| This compound | Expected High | % Yield | Yields for similar indole formylations are often high |

Detailed Experimental Protocol

This protocol is a comprehensive guide for the synthesis of this compound based on established Vilsmeier-Haack formylation procedures for indoles.[3][4]

Materials:

-

1,2-diphenylindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated sodium carbonate solution

-

Ice

-

Water, deionized

-

Ethyl acetate (for extraction)

-

Hexane (for recrystallization/purification)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Heating mantle or oil bath

-

Reflux condenser

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature between 0 and 5 °C during the addition. After the complete addition of POCl₃, stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.[4]

-

Formylation Reaction: In a separate flask, dissolve 1,2-diphenylindole in a minimal amount of anhydrous DMF. At 0-5 °C, slowly add the solution of 1,2-diphenylindole to the freshly prepared Vilsmeier reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[4] Subsequently, heat the reaction mixture to reflux (typically around 85-90 °C) and maintain this temperature for 5-8 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice. Stir the mixture until the ice has completely melted. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the mixture is alkaline (pH > 8). A solid precipitate of the crude product should form.[4]

-

Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with ample deionized water to remove any inorganic salts. Dry the crude product under vacuum. For further purification, the crude this compound can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

¹H NMR: Expected signals would include aromatic protons from the three phenyl rings and a characteristic singlet for the aldehyde proton. For comparison, the aldehyde proton in indole-3-carbaldehyde appears around 9.94 ppm.[3][5]

-

¹³C NMR: The spectrum should show the characteristic signal for the aldehyde carbonyl carbon, in addition to the signals for the aromatic carbons.

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group is expected.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Visualizing the Process

Diagram 1: Chemical Reaction Pathway

Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]

- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Vilsmeier-Haack Formylation of 1,2-Diphenylindole

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the formylation of 1,2-diphenylindole, a key transformation for synthesizing valuable chemical intermediates. The document details the reaction mechanism, experimental protocols, and relevant quantitative data, presented in a format tailored for chemical research and development professionals.

Core Reaction and Significance

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] When applied to indole derivatives, it facilitates the introduction of a formyl (-CHO) group, typically at the highly nucleophilic C3 position.[2] This transformation is of significant interest as the resulting indole-3-carboxaldehyde scaffold is a crucial intermediate in the synthesis of numerous biologically active molecules and pharmaceuticals.[2][4][5]

The specific reaction discussed herein is the formylation of 1,2-diphenylindole to produce 1,2-diphenylindole-3-carboxaldehyde. The reaction proceeds through the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][6][7]

Reaction Mechanism

The mechanism of the Vilsmeier-Haack formylation of 1,2-diphenylindole can be delineated in four primary stages:

Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of N,N-dimethylformamide (DMF) on phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[6][7][8][9]

Stage 2: Electrophilic Aromatic Substitution The indole ring is an electron-rich heterocycle. The lone pair of electrons on the nitrogen atom enhances the electron density of the five-membered ring, making it highly susceptible to electrophilic attack.[10] The C3 position is the most electronically favored site for electrophilic substitution.[11][12] Attack at C3 results in a carbocation intermediate where the aromaticity of the fused benzene ring is preserved, leading to greater stability compared to an attack at the C2 position.[13] The electron-rich C3 of 1,2-diphenylindole attacks the electrophilic carbon of the Vilsmeier reagent.

Stage 3: Formation of the Iminium Intermediate Following the electrophilic attack, a proton is abstracted from the C3 position, restoring the aromaticity of the indole core. This leads to an α-chloro amine intermediate which subsequently eliminates a chloride ion to form a stable iminium salt.[1][8]

Stage 4: Hydrolysis The final product, 1,2-diphenylindole-3-carboxaldehyde, is obtained upon aqueous work-up. The iminium salt is hydrolyzed, releasing the aldehyde and a protonated dimethylamine byproduct.[6][8]

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation | Semantic Scholar [semanticscholar.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. name-reaction.com [name-reaction.com]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. homework.study.com [homework.study.com]

Physical characteristics of 1,2-Diphenyl-1H-indole-3-carbaldehyde (melting point, solubility)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical characteristics, specifically the melting point and solubility, of the chemical compound 1,2-Diphenyl-1H-indole-3-carbaldehyde (CAS No. 29329-99-5).

Important Note: Following a comprehensive search of available scientific literature and chemical databases, no specific experimental data for the melting point or solubility of this compound could be located. While the compound is listed by several chemical suppliers, its physical properties do not appear to be published in readily accessible sources.

As a point of reference for researchers, this guide provides the available physical characteristic data for the parent compound, Indole-3-carbaldehyde (also known as Indole-3-carboxaldehyde, CAS No. 487-89-8). It is crucial to emphasize that these values are not for this compound and should be used with caution as the addition of two phenyl groups will significantly alter the physical properties.

Reference Data: Physical Characteristics of Indole-3-carbaldehyde

| Property | Value | Solvents/Conditions |

| Melting Point | 193-198 °C | |

| Solubility | Insoluble | Water |

Experimental Protocols

The following are generalized experimental protocols for the determination of the melting point and solubility of a solid organic compound like this compound.

Determination of Melting Point (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is obtained.

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, with the sample aligned with the thermometer bulb. The assembly is then placed in the Thiele tube containing a heating oil.

-

Digital Apparatus: The capillary tube is inserted into the heating block of the instrument.

-

-

Heating: The heating medium is heated gently and at a steady rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures. A pure substance typically has a sharp melting range of 1-2 °C.

Determination of Solubility (Qualitative)

This protocol provides a method for qualitatively assessing the solubility of a compound in various solvents.

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Sample Addition: Approximately 10-20 mg of the solid compound is placed into a clean, dry test tube.

-

Solvent Addition: About 1 mL of the chosen solvent is added to the test tube.

-

Mixing: The mixture is agitated vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.

-

Observation: The sample is observed to determine if it has completely dissolved.

-

Soluble: The solid completely disappears, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Heating (Optional): If the compound is insoluble at room temperature, the test tube can be gently warmed to see if solubility increases with temperature. Any changes upon cooling should also be noted.

-

Reporting: The solubility is reported for each solvent tested (e.g., "soluble in dichloromethane," "insoluble in water").

Workflow for Physical Characterization

The following diagram illustrates a general workflow for the physical characterization of a newly synthesized or uncharacterized chemical compound.

The Synthesis of Indole-3-Carbaldehyde: A Journey Through Discovery and Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-carbaldehyde, a pivotal heterocyclic aldehyde, holds a significant position in the landscape of organic chemistry and drug discovery. Its indole core is a privileged scaffold found in a vast array of biologically active natural products and synthetic pharmaceuticals. As a versatile synthetic intermediate, indole-3-carbaldehyde serves as a crucial building block for the construction of complex molecular architectures with diverse therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral agents. This technical guide provides a comprehensive overview of the discovery and historical evolution of the key synthetic methods for indole-3-carbaldehyde, presenting detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in its synthesis and application.

The Vilsmeier-Haack Reaction: A Cornerstone of Indole Formylation

The Vilsmeier-Haack reaction stands as one of the most reliable and widely employed methods for the synthesis of indole-3-carbaldehyde. Historically, it has provided an efficient route for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a phosphorus halide like phosphorus oxychloride (POCl₃).[1] This electrophilic species then attacks the electron-rich C3 position of the indole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.[1] The preferential attack at the 3-position is a consequence of the higher electron density at this location within the indole ring.[1]

Quantitative Data

| Reagents/Conditions | Molar Ratio (Indole:POCl₃:DMF) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Indole, POCl₃, DMF | 1 : 1.1 : (solvent) | 0-10, then 35 | ~2 hours | 97 | 2 |

| Substituted Indole, POCl₃, DMF | 1 : 2.86 : (solvent) | <5, then 75 | 10 hours | Varies | 3 |

| Indole, POCl₃, DMF | 1 : 1.1 : (solvent) | 0-5, then reflux (85-90) | 5-9 hours | 88-96 | 4 |

Experimental Protocol

Materials:

-

Indole (100 g, 0.85 mol)

-

N,N-Dimethylformamide (DMF) (388 mL total)

-

Phosphorus oxychloride (POCl₃) (86 mL, 0.94 mol)

-

Crushed ice

-

Sodium hydroxide (NaOH) solution (375 g in 1 L of water)

-

Ethanol (for recrystallization, optional)

Procedure:

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a drying tube, and a dropping funnel, 288 mL of DMF is placed.

-

The flask is cooled in an ice-salt bath for 30 minutes.

-

Phosphorus oxychloride (86 mL) is added dropwise to the cooled DMF over 30 minutes with continuous stirring, maintaining the temperature below 10°C. A pinkish color may be observed.

-

A solution of indole (100 g) in 100 mL of DMF is prepared.

-

This indole solution is added dropwise to the Vilsmeier reagent over 1 hour, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, the dropping funnel is replaced with a thermometer, and the reaction mixture is warmed to 35°C and stirred for 1 hour, or until an opaque, canary-yellow paste forms.

-

300 g of crushed ice is carefully added to the reaction paste with stirring, which should result in a clear, cherry-red solution.

-

This solution is transferred to a larger flask containing 200 g of crushed ice.

-

The sodium hydroxide solution is slowly added to the acidic solution with efficient stirring to make it basic, causing the product to precipitate.

-

The mixture is diluted with hot water and then cooled.

-

The solid product is collected by filtration and washed with cold water.

-

The crude product is resuspended in 1 L of water to dissolve inorganic salts, filtered again, and washed with three 300-mL portions of water.

-

The product is air-dried to yield approximately 120 g (97%) of indole-3-carboxaldehyde with a melting point of 196–197°C.[1] For further purification, recrystallization from ethanol can be performed.[1]

Reaction Mechanism

Vilsmeier-Haack reaction workflow for indole-3-carbaldehyde synthesis.

The Reimer-Tiemann Reaction: An Early Method for Indole Formylation

The Reimer-Tiemann reaction, first reported by Karl Reimer and Ferdinand Tiemann in 1876, is another classic method for the ortho-formylation of phenols and other electron-rich aromatic compounds, including indoles.[5] This reaction typically employs chloroform in a basic solution.[5] The active electrophile is dichlorocarbene (:CCl₂), which is generated in situ from chloroform by the action of the base.[6] The dichlorocarbene then attacks the indole ring, preferentially at the electron-rich C3 position, to form an intermediate that, upon hydrolysis, yields indole-3-carbaldehyde.[7] While historically significant as one of the first methods used to prepare indole-3-aldehyde, the Reimer-Tiemann reaction is often associated with lower yields compared to the Vilsmeier-Haack reaction.[7][8]

Historical Context

The application of the Reimer-Tiemann reaction to indole for the synthesis of indole-3-carboxaldehyde was first reported by Ellinger.[7] This method was later improved upon by Boyd and Robson.[7]

Reaction Mechanism

General mechanism of the Reimer-Tiemann reaction on indole.

A detailed, modern experimental protocol with specific quantitative data for the synthesis of indole-3-carbaldehyde using the Reimer-Tiemann reaction is not as readily available in the contemporary literature as for the Vilsmeier-Haack reaction, likely due to the generally lower yields and the prevalence of the latter method.

Other Synthetic Approaches

Several other methods have been reported for the synthesis of indole-3-carbaldehyde, although they are generally less common than the Vilsmeier-Haack reaction.

Grignard Reaction

The formylation of indole can also be achieved using a Grignard reagent. This method typically involves the reaction of indolylmagnesium halide (formed by reacting indole with a Grignard reagent such as ethylmagnesium bromide) with a formylating agent like ethyl formate.

General Reaction Scheme: Indole + R-MgX → Indolyl-MgX + R-H Indolyl-MgX + H-COOR' → Indole-3-carbaldehyde

Detailed experimental protocols and specific yield data for this method applied to indole-3-carbaldehyde are less frequently reported in standard organic synthesis literature compared to the Vilsmeier-Haack reaction.

Sommelet Reaction

The Sommelet reaction provides a route to aldehydes from the corresponding halides via a hexaminium salt. In the context of indole-3-carbaldehyde synthesis, this reaction is typically applied to gramine (3-(dimethylaminomethyl)indole). Gramine is first converted to its quaternary ammonium salt, which is then treated with hexamine to afford the aldehyde.

General Reaction Scheme: Gramine → Gramine Methiodide Gramine Methiodide + Hexamethylenetetramine → Indole-3-carbaldehyde

Duff Reaction

The Duff reaction is a formylation method for activated aromatic compounds, particularly phenols, using hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, typically glycerol and boric acid or sulfuric acid. While it can be applied to indoles, it is generally considered less efficient for this substrate class compared to the Vilsmeier-Haack reaction.[9]

General Reaction Scheme: Indole + Hexamethylenetetramine --(Acid)--> Indole-3-carbaldehyde

Conclusion

The synthesis of indole-3-carbaldehyde has a rich history, with several key methods developed over the past century. The Vilsmeier-Haack reaction has emerged as the most prominent and efficient method, offering high yields and operational simplicity. While the Reimer-Tiemann reaction holds historical importance as an early method, its application is often limited by lower yields. Other methods, such as the Grignard, Sommelet, and Duff reactions, provide alternative synthetic routes, though they are less commonly employed for this specific transformation. The choice of synthetic method will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. This guide provides a foundational understanding of the primary synthetic pathways to this versatile and valuable chemical intermediate, empowering researchers in their endeavors in medicinal chemistry and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 5. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Theoretical and Computational Analysis of 1,2-Diphenyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of 1,2-Diphenyl-1H-indole-3-carbaldehyde, a substituted indole derivative with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this document outlines the established methodologies for its synthesis, characterization, and in-silico analysis based on studies of closely related indole-3-carbaldehyde analogs. The guide details theoretical frameworks for understanding its structural, electronic, and spectroscopic properties through Density Functional Theory (DFT) and other computational methods. Furthermore, it presents a workflow for evaluating its potential as a bioactive agent using molecular docking simulations. This document is intended to serve as a foundational resource for researchers initiating studies on this specific molecule or similar N- and C2-substituted indoles.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Substitution at the N-1 and C-2 positions of the indole ring, as in this compound, can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. The presence of the carbaldehyde group at the C-3 position offers a reactive handle for further synthetic modifications, making it a versatile intermediate for the development of novel therapeutic agents and functional materials.[3]

This guide focuses on the theoretical and computational approaches to elucidate the properties of this compound (Figure 1).

Molecular Structure:

References

An In-depth Technical Guide to the Stability and Degradation Profile of 1,2-Diphenyl-1H-indole-3-carbaldehyde

Introduction

Indole and its derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] The stability of these compounds is a critical parameter influencing their shelf-life, efficacy, and safety. 1,2-Diphenyl-1H-indole-3-carbaldehyde, a substituted indole, possesses functional groups that are susceptible to various degradation pathways. The indole ring itself is prone to oxidation, while the aldehyde group can be readily oxidized.[2][3] Furthermore, the overall structure may be sensitive to hydrolysis, heat, and light.

This technical guide provides a comprehensive overview of the potential stability and degradation profile of this compound. It outlines the factors influencing its stability, proposes likely degradation pathways, and furnishes detailed experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method.

Factors Influencing Stability

The stability of indole-containing compounds is primarily influenced by environmental factors such as pH, light, temperature, and the presence of oxidizing agents.[2]

-

Oxidation: The electron-rich pyrrole ring of the indole nucleus is highly susceptible to oxidation.[2] This can be initiated by atmospheric oxygen, peroxides, or metallic ions. Oxidation often leads to the formation of colored degradation products, with solutions potentially turning yellow, pink, or red.[2]

-

pH (Hydrolysis): Extreme pH conditions can catalyze the degradation of indole derivatives. While the indole ring itself is relatively stable to hydrolysis, substituents can be more labile.

-

Photodegradation: Many indole derivatives are highly sensitive to UV and visible light, which can induce complex photochemical reactions, leading to a multitude of degradation products.[2][4] Storing solutions in amber vials is a common protective measure.[2]

-

Temperature: Elevated temperatures can accelerate oxidative and hydrolytic degradation processes, following the principles of chemical kinetics.

Proposed Degradation Profile

Based on the structure of this compound and known degradation patterns of related compounds, the following degradation pathways are proposed.

Oxidative Degradation

Oxidative stress is likely the most significant degradation pathway. The primary sites of oxidation are the C2-C3 double bond of the indole ring and the C3-aldehyde group.

-

Pathway A: Oxidation of the aldehyde to the corresponding carboxylic acid (1,2-Diphenyl-1H-indole-3-carboxylic acid).

-

Pathway B: Hydroxylation at the C2 position to form an oxindole derivative.[5]

-

Pathway C: Further oxidation of the oxindole intermediate can lead to the formation of an isatin-like structure (1,2-Diphenyl-1H-indole-2,3-dione) via ring-opening and re-closure, a common degradation pathway for indoles.[5][6]

Hydrolytic Degradation

Under strong acidic or basic conditions, degradation may occur, although the core indole structure is generally robust. The specific impact would need experimental evaluation.

Photodegradation

Exposure to light, particularly UV radiation, is expected to cause significant degradation.[2] The mechanism is likely to involve radical species and may lead to complex polymerization or fragmentation products.

Quantitative Data Summary (Exemplar)

The following table presents hypothetical quantitative data from a forced degradation study. This data is illustrative and serves as a potential outcome for experimental work.

| Stress Condition | Parameters | % Degradation (Hypothetical) | Proposed Major Degradation Product(s) |

| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | 5-10% | Parent compound largely stable |

| Base Hydrolysis | 0.1 M NaOH, 80°C, 24h | 10-15% | Potential hydrolysis of substituents |

| Oxidation | 6% H₂O₂, RT, 24h | 30-50% | 1,2-Diphenyl-1H-indole-3-carboxylic acid; 1,2-Diphenylindolin-2-one (Oxindole derivative) |

| Thermal Degradation | Solid state, 100°C, 48h | < 5% | Minor oxidative products |

| Photodegradation | 1.2 million lux hours (Vis) & 200 watt hours/m² (UV) | 25-40% | Complex mixture of unspecified photoproducts |

Visualized Pathways and Workflows

Experimental Protocols

Protocol for Forced Degradation Study

This protocol is a general guideline and should be optimized for this compound.

-

Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 80°C. Withdraw samples at appropriate time intervals.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Keep at room temperature or heat at 80°C. Withdraw samples at appropriate time intervals.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep in the dark at room temperature. Withdraw samples at appropriate time intervals.

-

Thermal Degradation: Place a known quantity of the solid compound in a controlled temperature oven (e.g., 100°C). Sample at various time points, dissolve in solvent, and analyze.

-

Photostability Testing: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Use a control sample stored in the dark.

-

Sample Treatment: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.

Protocol for Stability-Indicating HPLC Method

A validated stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[7]

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).[2]

-

Chromatographic Conditions (Starting Point):

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient Elution:

-

0-5 min: 40% B

-

5-20 min: 40% to 90% B

-

20-25 min: 90% B

-

25-26 min: 90% to 40% B

-

26-30 min: 40% B

-

-

Flow Rate: 1.0 mL/min.[2]

-

Injection Volume: 10 µL.[2]

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at the λmax of the parent compound (e.g., 254 nm and 310 nm). A DAD is preferred to assess peak purity.

-

-

Method Validation: The method must be validated according to ICH guidelines, including specificity (peak purity analysis of stressed samples), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Recommended Storage and Handling

To ensure the integrity of this compound, the following storage and handling procedures are recommended based on the general stability of indole compounds:

-

Solid Material: Store in a tightly sealed container, protected from light, in a cool, dry place.

-

Solutions: For maximum stability, solutions should be prepared fresh.[2] For short-term storage, use amber vials and refrigerate at 2-8°C.[2] For long-term storage, prepare aliquots in an anhydrous solvent like DMSO, purge with an inert gas (argon or nitrogen), and store at -20°C or -80°C.[2] The addition of an antioxidant may be considered for solutions prone to oxidation.[2]

Conclusion

While this compound is a structurally robust molecule, its indole nucleus and aldehyde functional group predispose it to degradation, primarily through oxidative and photolytic pathways. A comprehensive stability assessment requires conducting forced degradation studies under various stress conditions. The development and validation of a stability-indicating HPLC method are paramount for accurately separating and quantifying the parent compound from any potential degradation products, ensuring the quality, safety, and efficacy of any formulation containing this molecule. The protocols and predictive data in this guide serve as a foundational resource for initiating such studies.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. [Oxidation of indole and its derivatives by heme-independent chloroperoxidases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. ijsdr.org [ijsdr.org]

Unlocking the Therapeutic Potential of Substituted Indole-3-Carbaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic bioactive compounds. Among its derivatives, substituted indole-3-carbaldehydes have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the current research, focusing on the anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of these promising compounds. This document is intended to serve as a valuable resource, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate further investigation and drug development.

Anticancer Activities

Substituted indole-3-carbaldehydes have shown significant potential as anticancer agents by targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell cycle progression, and interference with crucial signaling pathways.

Quantitative Anticancer Data

The cytotoxic effects of various substituted indole-3-carbaldehyde derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these studies. A lower IC50 value indicates greater potency.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-based Sulfonohydrazide | |||

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [1] |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [1] |

| Indole-based Thiosemicarbazones | [2] | ||

| Compound 3d (R = propyl) | Various | 0.9 (antimycobacterial) | [2] |

| Compound 3q (R = 4-nitrobenzyl) | Various | 1.9 (antimycobacterial) | [2] |

| Indole-based Chalcones | |||

| 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 8.1 ± 0.2 µg/mL | [3] |

| 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 9.5 ± 0.8 µg/mL | [3] |

| Pyrazole-Indole Hybrids | |||

| 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a) | HepG2 (Liver) | 6.1 ± 1.9 | |

| 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7b) | HepG2 (Liver) | 7.9 ± 1.9 |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding:

-

Culture cancer cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Treat the cells with various concentrations of the compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[6]

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Flow cytometry with propidium iodide (PI) staining is a technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8][9]

Principle: Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.[10]

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to reach 60-70% confluency.

-

Treat the cells with the test compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).[8]

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells.

-

Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.[8]

-

-

Propidium Iodide Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).

-

Incubate in the dark at room temperature for 30 minutes.[8]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.[8]

-

Generate histograms to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizations

Caption: Experimental workflow for the discovery and characterization of anticancer indole-3-carbaldehydes.

Antimicrobial Activities

Substituted indole-3-carbaldehydes have demonstrated promising activity against a range of pathogenic bacteria and fungi, including drug-resistant strains. Their mode of action often involves the disruption of microbial membranes and inhibition of essential cellular processes.[11][12]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Indole-3-aldehyde Hydrazide/Hydrazones | [13] | ||

| Compound 1a-1j | Staphylococcus aureus (MRSA) | 6.25 | [13] |

| Compound 1a-1j | Staphylococcus aureus | 6.25 | [13] |

| Compound 1a-1j | Escherichia coli | 50 | [13] |

| Compound 1a-1j | Bacillus subtilis | 6.25 - 25 | [13] |

| Compound 1a-1j | Candida albicans | 3.125 - 50 | [13] |

| Indole-3-carbaldehyde Semicarbazones | [14] | ||

| Compound 1 (5-bromo) | Staphylococcus aureus | 100 | [14] |

| Compound 2 (5-chloro) | Staphylococcus aureus | 150 | [14] |

| Compound 1 (5-bromo) | Bacillus subtilis | 100 | [14] |

| Compound 2 (5-chloro) | Bacillus subtilis | 150 | [14] |

| Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole | [15] | ||

| Compounds 1b, 2b-d, 3b-d | Candida albicans | 3.125 | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing serial dilutions of the agent in a liquid medium.

Protocol:

-

Preparation of Inoculum:

-

Culture the microbial strain overnight on an appropriate agar medium.

-

Prepare a suspension of the microorganism in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.

-

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation:

-

Add the standardized microbial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Anti-inflammatory Activities

Indole-3-carbaldehyde and its derivatives have been shown to possess significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and NLRP3 inflammasome pathways.[16][17]

Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[18] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes.[19] Indole-3-carbaldehyde derivatives can inhibit this process.[19]

Caption: Inhibition of the NF-κB signaling pathway by substituted indole-3-carbaldehydes.

Recent studies have shown that indole-3-carboxaldehyde can alleviate inflammation by activating the Aryl Hydrocarbon Receptor (AhR), which in turn inhibits the production of reactive oxygen species (ROS) and prevents the activation of the NLRP3 inflammasome.[16] The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and release of pro-inflammatory cytokines like IL-1β.[20][21]

Caption: Indole-3-carboxaldehyde activates the AhR pathway to inhibit ROS production and subsequent NLRP3 inflammasome activation.

Antioxidant Activities

Many substituted indole-3-carbaldehydes exhibit potent antioxidant activity, which is their ability to neutralize harmful free radicals and reduce oxidative stress. This property is crucial as oxidative stress is implicated in numerous diseases.

Quantitative Antioxidant Data

The antioxidant potential is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the lipid peroxidation (LPO) inhibition assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals or inhibit 50% of lipid peroxidation.

| Compound ID | DPPH Radical Scavenging IC50 (µM/mL) | Lipid Peroxidation Inhibition IC50 (µM/mL) |

| 3 | 121 ± 0.5 | 70 ± 0.7 |

| 4 | 159 ± 0.4 | 75 ± 0.4 |

| 5a | 18 ± 0.1 | 24 ± 0.3 |

| 5b | 21 ± 0.2 | 29 ± 0.8 |

| 5c | 109 ± 0.5 | 118 ± 0.1 |

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to scavenge the stable free radical DPPH. In the presence of an antioxidant, the purple-colored DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Prepare serial dilutions of the test compounds.

-

-

Reaction Mixture:

-

Add a specific volume of the DPPH solution to each concentration of the test compound.

-

-

Incubation:

-

Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Absorbance Measurement:

-

Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

-

Conclusion